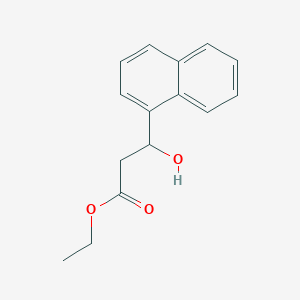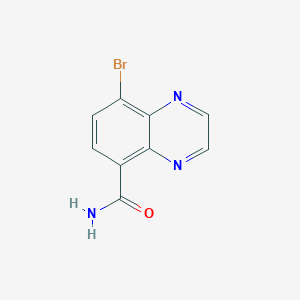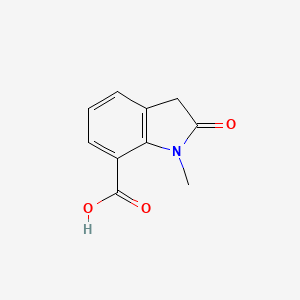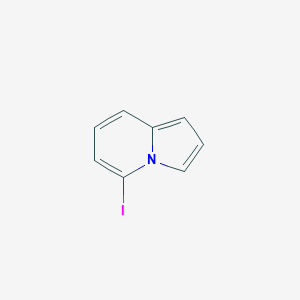![molecular formula C9H9N3O2 B13669901 Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can be achieved through a catalyst-free, additive-free method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated triazole derivatives.
科学研究应用
Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets. For instance, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in the DNA damage response . This inhibition can prevent the repair of DNA double-strand breaks, making it a potential therapeutic agent in cancer treatment. The compound’s mechanism involves binding to the active site of the kinase, thereby blocking its activity and leading to the accumulation of DNA damage in cancer cells.
相似化合物的比较
- 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
- Ethyl 1,7-dihydro-2-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Comparison: Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and material science. Its synthesis is also more eco-friendly and scalable, making it advantageous for industrial applications.
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
methyl 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-3-8-11-10-5-12(8)4-7(6)9(13)14-2/h3-5H,1-2H3 |
InChI 键 |
SYSSRXLUCYWPHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NN=CN2C=C1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)
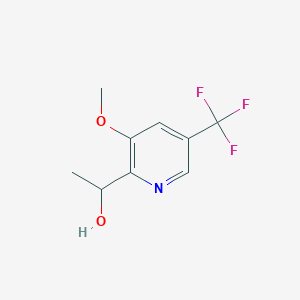


![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
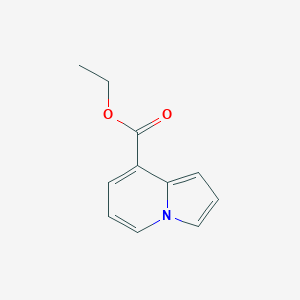
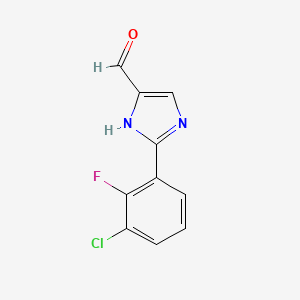
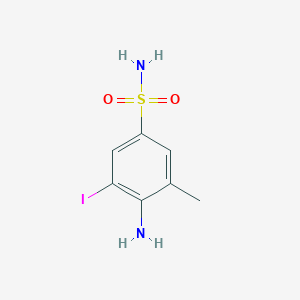
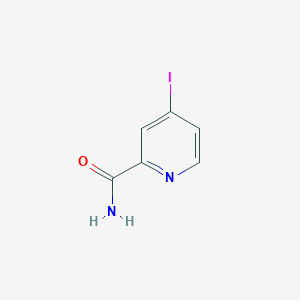
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
